2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Descripción

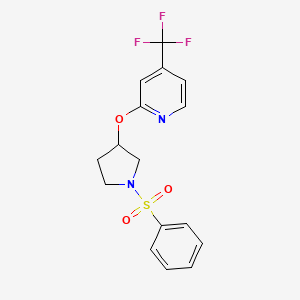

2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a structurally complex heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4 and a pyrrolidin-3-yloxy moiety at position 2. The pyrrolidine ring is further modified by a phenylsulfonyl group. This compound’s design integrates key pharmacophoric elements: the pyridine ring contributes to aromatic interactions and hydrogen bonding, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the sulfonylated pyrrolidine moiety may influence solubility and target binding .

For example, pyridine-based compounds with trifluoromethyl and sulfonyl groups are noted for their role as CYP51 enzyme inhibitors in treating Chagas disease .

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)12-6-8-20-15(10-12)24-13-7-9-21(11-13)25(22,23)14-4-2-1-3-5-14/h1-6,8,10,13H,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVVQFYQJBKCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety linked through a phenylsulfonyl group. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, while the sulfonyl group can improve binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The phenylsulfonyl group enhances the compound's binding affinity, while the pyrrolidine and pyridine moieties modulate its biological effects. Studies suggest that compounds with similar structures exhibit inhibitory effects on various targets, including proteases and kinases, which are critical in disease pathways.

Antiviral Activity

Recent research has indicated that related compounds exhibit significant antiviral properties. For instance, modifications in the structure can lead to enhanced activity against viruses such as Chikungunya virus (CHIKV). A study demonstrated that structural optimizations led to compounds with selectivity indices greater than 61 against CHIKV, highlighting the potential for this class of compounds in antiviral drug development .

Anticancer Potential

Compounds similar to this compound have also been evaluated for their anticancer properties. In vitro studies showed that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in cancer signaling pathways.

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrrolidine or pyridine rings significantly affect biological activity. For example:

- Trifluoromethyl substitution enhances metabolic stability.

- Sulfonamide linkages improve binding interactions with target proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related molecules:

Key Differences and Implications

Substituent Effects on Bioactivity: The phenylsulfonyl group in the target compound may enhance binding to sulfhydryl-containing enzyme active sites, a feature absent in UDO and UDD . Compared to 2-amino-4-(2-chloro-5-phenyl)pyridine derivatives , the trifluoromethyl group in the target compound likely improves metabolic stability and membrane permeability.

Pharmacological Performance: UDO and UDD exhibit explicit anti-T. cruzi activity via CYP51 inhibition, with IC₅₀ values in the nanomolar range . The target compound’s efficacy remains speculative but may leverage similar mechanisms due to shared pyridine and trifluoromethyl motifs. Chlorinated analogs in show moderate antimicrobial activity but lack the sulfonylated pyrrolidine moiety, which could modulate toxicity profiles .

Physicochemical Properties :

- The target compound’s molecular weight (~435 g/mol) and calculated logP (~3.2) align with Lipinski’s rules for drug-likeness, comparable to UDD (MW ~470, logP ~3.5) .

- Melting points for analogous pyridines (268–287°C) suggest crystalline stability, though the target compound’s solubility may differ due to the sulfonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.